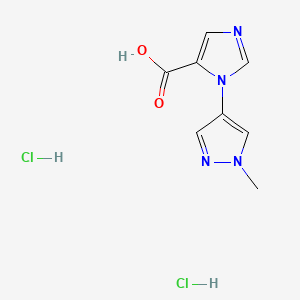
3-(2-Bromo-6-methoxyphenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-6-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound that features a bromine atom, a methoxy group, and a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of brominating agents such as pyridine hydrobromide perbromide, which facilitates the bromination of acetophenone derivatives . The reaction conditions often include a controlled temperature and the presence of a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of ceric ammonium nitrate (CAN) and lithium bromide (LiBr) in acetonitrile has been reported for the bromination step . This method is advantageous due to its efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(2-Bromo-6-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
3-(2-Bromo-6-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Bromo-6-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The hydroxypropanoic acid moiety may also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
類似化合物との比較
Similar Compounds
3-(2-Bromo-6-fluoro-3-methoxyphenyl)-2-hydroxypropanoic acid: Similar structure with a fluorine atom instead of a methoxy group.
3-(2-Bromo-6-methoxyphenyl)-2-hydroxybutanoic acid: Similar structure with a butanoic acid moiety instead of a propanoic acid moiety.
Uniqueness
3-(2-Bromo-6-methoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and methoxy groups allows for versatile chemical modifications and interactions with biological targets.
特性
分子式 |
C10H11BrO4 |
|---|---|
分子量 |
275.10 g/mol |
IUPAC名 |
3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-9-4-2-3-7(11)6(9)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
InChIキー |
AEUMURJCDJIELM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)Br)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


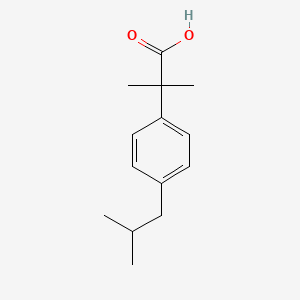
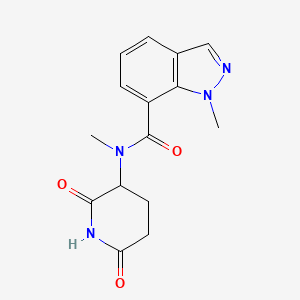

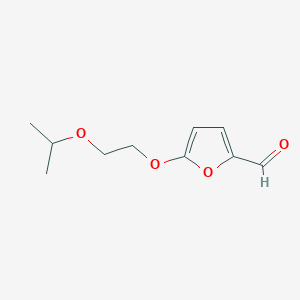
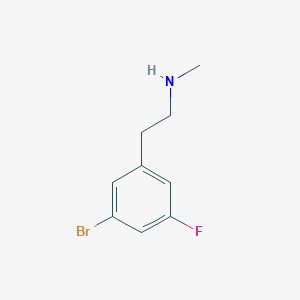


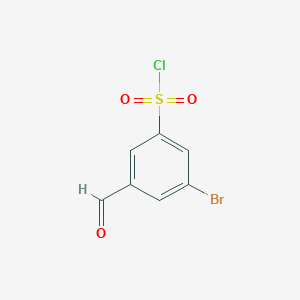
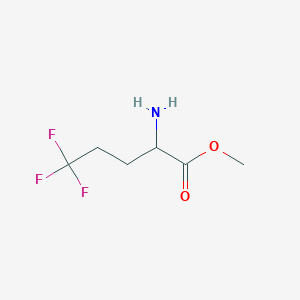
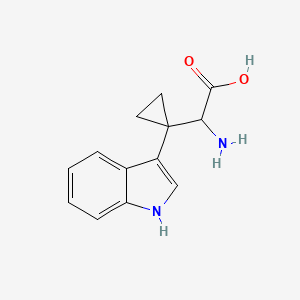
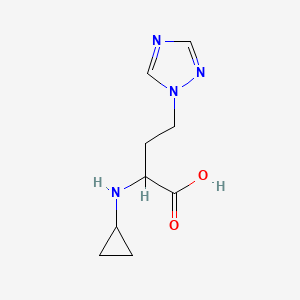
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)

